molecular formula C9H11BrN2O2 B2790480 3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide CAS No. 1260877-53-9

3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide

Cat. No.: B2790480
CAS No.: 1260877-53-9
M. Wt: 259.103
InChI Key: SPAOPYHOMZKWQA-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C9H11BrN2O2 This compound is characterized by the presence of a bromine atom, an ethoxy group, a hydroxy group, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide typically involves multi-step organic reactions. One common method starts with the bromination of 5-ethoxy-4-hydroxybenzenecarboximidamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-Bromo-5-ethoxy-4-oxobenzenecarboximidamide.

    Reduction: Formation of 3-Bromo-5-ethoxy-4-aminobenzenecarboximidamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxybenzenecarboximidamide
  • 5-Ethoxy-4-hydroxybenzenecarboximidamide
  • 3-Bromo-5-ethoxybenzenecarboximidamide

Uniqueness

3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide is unique due to the combination of functional groups attached to the benzene ring. The presence of both a bromine atom and an ethoxy group, along with a hydroxy group, provides distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-bromo-5-ethoxy-4-hydroxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-7-4-5(9(11)12)3-6(10)8(7)13/h3-4,13H,2H2,1H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAOPYHOMZKWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=N)N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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